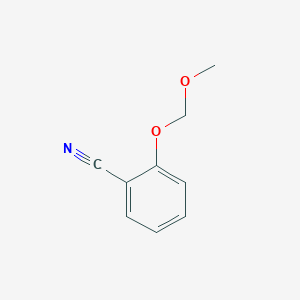

2-(Methoxymethoxy)benzonitrile

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H9NO2 |

|---|---|

Poids moléculaire |

163.17 g/mol |

Nom IUPAC |

2-(methoxymethoxy)benzonitrile |

InChI |

InChI=1S/C9H9NO2/c1-11-7-12-9-5-3-2-4-8(9)6-10/h2-5H,7H2,1H3 |

Clé InChI |

CAZBPZZSKGBVTE-UHFFFAOYSA-N |

SMILES canonique |

COCOC1=CC=CC=C1C#N |

Origine du produit |

United States |

Strategic Methodologies for the Synthesis of 2 Methoxymethoxy Benzonitrile and Its Analogs

Direct Methoxymethylation of 2-Hydroxybenzonitrile (B42573)

Acid-Catalyzed Approaches

Acid-catalyzed methoxymethylation of phenols typically involves the reaction of the phenolic compound with a methoxymethylating agent in the presence of a protic or Lewis acid catalyst. A common and effective methoxymethylating agent is dimethoxymethane (B151124) (DMM), which offers advantages in terms of availability and ease of handling.

The reaction proceeds via the acid-catalyzed generation of a methoxymethyl cation from DMM, which then undergoes electrophilic attack by the hydroxyl group of 2-hydroxybenzonitrile. To drive the equilibrium towards the product, it is often necessary to remove the methanol (B129727) byproduct as it is formed. This can be effectively achieved by using a dehydrating agent or by azeotropic distillation.

Key research findings have demonstrated the utility of various acid catalysts for this transformation. For instance, p-toluenesulfonic acid (p-TsOH) is a widely used, inexpensive, and efficient catalyst for the methoxymethylation of phenols with DMM. The reaction is typically carried out in an inert solvent, and the use of a Dean-Stark apparatus facilitates the removal of methanol, leading to high yields of the desired product.

| Catalyst | Methoxymethylating Agent | Solvent | Key Features |

| p-Toluenesulfonic acid (p-TsOH) | Dimethoxymethane (DMM) | Toluene (B28343) | Azeotropic removal of methanol |

| Sulfuric Acid | Dimethoxymethane (DMM) | Dichloromethane | Strong acid catalyst |

| Lewis Acids (e.g., BF3·OEt2) | Dimethoxymethane (DMM) | Dichloromethane | Milder conditions for sensitive substrates |

Base-Mediated Methoxymethylation

Base-mediated methoxymethylation provides an alternative route to 2-(Methoxymethoxy)benzonitrile, particularly suitable for substrates that may be sensitive to acidic conditions. This method involves the deprotonation of the phenolic hydroxyl group of 2-hydroxybenzonitrile with a suitable base to form a phenoxide ion, which then acts as a nucleophile and reacts with a methoxymethylating agent, typically chloromethyl methyl ether (MOM-Cl).

The choice of base is crucial for the success of this reaction. Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed to ensure complete deprotonation of the phenol (B47542). The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation and facilitate the nucleophilic substitution.

While effective, the use of chloromethyl methyl ether requires caution due to its carcinogenic nature. Researchers have explored alternative, less hazardous methoxymethylating reagents for base-mediated reactions.

| Base | Methoxymethylating Agent | Solvent | Key Features |

| Sodium Hydride (NaH) | Chloromethyl methyl ether (MOM-Cl) | Dimethylformamide (DMF) | Strong base, irreversible deprotonation |

| Potassium Carbonate (K2CO3) | Chloromethyl methyl ether (MOM-Cl) | Acetone | Milder base, suitable for various substrates |

| Diisopropylethylamine (DIPEA) | Chloromethyl methyl ether (MOM-Cl) | Dichloromethane | Organic base, for acid-sensitive substrates |

Catalytic Methodologies for O-Methoxymethylation

To address the limitations of stoichiometric acid or base promoters, catalytic methodologies have been developed to improve the efficiency, selectivity, and environmental footprint of the O-methoxymethylation of phenols. These approaches often utilize heterogeneous catalysts that can be easily recovered and reused.

Heterogeneous Catalysis (e.g., Mo(VI)/ZrO2)

Solid acid catalysts have emerged as promising alternatives to homogeneous acid catalysts for a variety of organic transformations, including etherification reactions. Among these, zirconia-based catalysts have garnered significant attention due to their tunable acidity and stability. Molybdenum(VI) supported on zirconia (Mo(VI)/ZrO2) has been investigated as a solid acid catalyst for various acid-catalyzed reactions.

The catalytic activity of Mo(VI)/ZrO2 is attributed to the generation of Brønsted and Lewis acid sites on the surface of the zirconia support upon the introduction of molybdenum oxide. These acid sites can effectively catalyze the O-methoxymethylation of 2-hydroxybenzonitrile with dimethoxymethane. The heterogeneous nature of the catalyst allows for simple filtration and recovery after the reaction, making the process more sustainable.

Research in this area is focused on optimizing the catalyst preparation, understanding the nature of the active sites, and expanding the substrate scope. The development of highly active and reusable heterogeneous catalysts is a key objective for the industrial application of this methodology.

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a significant goal in green chemistry, as it reduces waste, simplifies purification processes, and can lead to improved reaction kinetics. The O-methoxymethylation of 2-hydroxybenzonitrile can be effectively carried out under solvent-free conditions, particularly when employing highly active catalysts.

For instance, the use of a solid acid catalyst like Mo(VI)/ZrO2 can facilitate the reaction between 2-hydroxybenzonitrile and an excess of dimethoxymethane, which can also serve as the reaction medium. This approach eliminates the need for an additional organic solvent, thereby reducing the environmental impact of the synthesis.

The efficiency of solvent-free methoxymethylation is highly dependent on the catalyst's activity and the reaction temperature. Optimization of these parameters is crucial to achieve high conversion and selectivity towards the desired this compound.

Synthetic Routes to Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives is of significant interest for the development of new pharmaceuticals, agrochemicals, and materials. These derivatives can be prepared through two main strategies: by functionalizing the this compound core or by starting from already functionalized 2-hydroxybenzonitrile analogs.

The nitrile and methoxymethyl ether groups in this compound offer multiple avenues for further chemical transformations. For example, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring. The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. The methoxymethyl protecting group can be selectively removed under acidic conditions to reveal the phenolic hydroxyl group for subsequent reactions.

Alternatively, functionalized this compound derivatives can be synthesized by applying the methoxymethylation methodologies described in the previous sections to substituted 2-hydroxybenzonitriles. This approach allows for the introduction of a wide range of substituents at various positions of the benzene (B151609) ring, providing access to a diverse library of compounds with potentially interesting biological or material properties.

| Precursor | Reagent/Reaction | Functionalized Product |

| This compound | Nitrating agent (e.g., HNO3/H2SO4) | Nitro-2-(methoxymethoxy)benzonitrile derivatives |

| This compound | Halogenating agent (e.g., NBS, NCS) | Halo-2-(methoxymethoxy)benzonitrile derivatives |

| Substituted 2-hydroxybenzonitrile | Methoxymethylating agent | Substituted this compound |

| This compound | Hydrolysis (acid or base) | 2-(Methoxymethoxy)benzoic acid |

| This compound | Reduction (e.g., LiAlH4) | 2-(Methoxymethoxy)benzylamine |

The strategic selection of synthetic routes and methodologies for the preparation of this compound and its analogs is crucial for the efficient and sustainable production of these valuable chemical intermediates. Continued research and development in this field are expected to lead to even more innovative and environmentally friendly synthetic approaches.

Halogenation Strategies (e.g., Iodo- and Bromo-Derivatives)

The introduction of halogen atoms, such as iodine and bromine, onto the this compound framework is a crucial step for further synthetic transformations, often serving as a handle for cross-coupling reactions. Palladium-catalyzed cyanation of aryl halides is a prominent method for synthesizing aryl nitriles. rsc.org These reactions typically proceed via an oxidative addition of the aryl halide to a Pd(0) complex, followed by cyanide exchange and reductive elimination to yield the desired nitrile. researchgate.net

Microwave-assisted synthesis has been shown to be effective for the cyanation of various aryl halides. For instance, using a CN-dimeric ortho-palladated complex as a catalyst, aryl iodides and bromides can be converted to their corresponding cyanides in high yields. rsc.org In these reactions, aryl chlorides generally exhibit lower reactivity and provide lower yields compared to their iodo and bromo counterparts. rsc.org

The choice of cyanide source is also a critical parameter. While traditional cyanide sources like KCN and NaCN are effective, their high toxicity has led to the development of safer alternatives. nih.govresearchgate.net Potassium ferrocyanide, K4[Fe(CN)6], has emerged as a robust and non-toxic cyanide source for palladium-catalyzed cyanation reactions. researchgate.netorganic-chemistry.org

Table 1: Comparison of Catalytic Systems for Aryl Halide Cyanation

| Catalyst System | Cyanide Source | Key Features | Reference |

| Pd(OAc)2 / Ligand | K4[Fe(CN)6] | Ligand-free conditions possible, high turnover numbers. | organic-chemistry.org |

| [Pd(cinnamyl)Cl]2 / XPhos | Acetone cyanohydrin | Homogeneous conditions, moderate to good yields for various aryl halides. | rsc.org |

| Pd nanoparticles on ZnO | K4[Fe(CN)6] | No additives, ligands, or base required; high catalyst recyclability. | rsc.org |

| Cu(I)Pd(II)-AOFs | K4[Fe(CN)6] | Bimetallic catalyst, excellent yields for iodo and bromoarenes. | rsc.org |

Introduction of Amine Functionalities

The incorporation of amine groups into the this compound structure opens up avenues for creating a diverse range of compounds with potential biological activity. One common strategy involves the palladium-catalyzed amination of aryl halides. nih.gov However, the synthesis of aminobenzonitriles can also be achieved through other routes, such as the cyanation of amino-substituted aryl halides or the amination of existing benzonitrile (B105546) derivatives.

Ruthenium-catalyzed oxidative cyanation of tertiary amines provides a route to α-aminonitriles. nih.gov For example, N,N-dimethylaniline can be cyanated using sodium cyanide in the presence of a ruthenium catalyst to yield the corresponding α-aminonitrile in high yield. nih.gov

Another approach involves the direct amination of pre-functionalized benzonitriles. For instance, irradiation of benzonitrile with primary and secondary amines can lead to the formation of aniline (B41778) derivatives. rsc.org The specific products formed can depend on the nature of the substituents on the benzonitrile ring and the amine used.

Table 2: Methods for the Synthesis of Aminobenzonitrile Derivatives

| Method | Starting Material | Reagents | Product Type | Reference |

| Ruthenium-catalyzed Oxidative Cyanation | Tertiary Amine | NaCN, Ru catalyst | α-Aminonitrile | nih.gov |

| Photochemical Reaction | Substituted Benzonitrile | Aliphatic Amine | Aniline Derivative | rsc.org |

| Nickel-catalyzed Amination | Aryl Chloride | Ammonia/Ammonium (B1175870) Salts | Primary Arylamine | nih.gov |

Synthesis of Boronic Acid Pinacol (B44631) Ester Derivatives

Boronic acid pinacol esters are valuable intermediates in organic synthesis, particularly for their use in Suzuki-Miyaura cross-coupling reactions. The synthesis of boronic acid pinacol ester derivatives of this compound allows for the introduction of a wide array of substituents at the boron-bearing position.

A general method for the synthesis of arylboronic acid pinacol esters involves the reaction of an arylboronic acid with pinacol. rsc.org This straightforward esterification provides the desired pinacol ester in good yield. The resulting boronic esters are widely used in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds. researchgate.netmdpi.com These reactions are tolerant of a wide range of functional groups and have become a cornerstone of modern organic synthesis. nih.gov

The chemoselective synthesis of boronic esters can also be achieved through controlled solution speciation, enabling the formal homologation of aryl and alkenyl boronic acid pinacol esters. nih.gov This strategy allows for streamlined iterative catalytic C-C bond formation. nih.gov

Table 3: Representative Suzuki-Miyaura Coupling Reaction

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst/Ligand | Product | Reference |

| Aryl Carbamates/Sulfamates | Arylboronic acid | NiCl2(PCy3)2 | Biaryl | nih.gov |

| Heterocyclic Halides | Arylboronic acid | Pd precatalysts (P1 or P2) | Heteroaryl-Aryl | nih.gov |

Mechanistic Investigations in this compound Synthesis

Elucidation of Reaction Pathways and Transition States

Understanding the reaction pathways and transition states in the synthesis of this compound and its analogs is crucial for optimizing reaction conditions and developing more efficient catalysts. Theoretical investigations, often in combination with experimental studies, provide valuable insights into these mechanisms.

For instance, the formation of benzonitrile in the gas phase has been studied, revealing that the reaction of C2H with trans-butadiene can lead to the formation of a C6H7 adduct, which subsequently loses a hydrogen atom to yield benzene. nrao.edu The presence of a CN radical can then lead to the formation of benzonitrile. nrao.edu

In palladium-catalyzed cyanation reactions, a key challenge is the deactivation of the catalyst by cyanide, which can poison all intermediates in the catalytic cycle. nih.gov Mechanistic studies have shown that the oxidative addition of the aryl halide to the Pd(0) complex is a critical step, followed by the transfer of the cyanide ion and subsequent reductive elimination. rsc.org The nature of the ligand on the palladium catalyst can significantly influence the efficiency of these steps.

Impact of Catalyst Design on Reaction Efficiency and Selectivity

The design of the catalyst plays a pivotal role in the efficiency and selectivity of the synthesis of this compound and its derivatives. In palladium-catalyzed cyanations, the choice of ligand is a significant challenge. researchgate.net The steric and electronic properties of the ligand can influence the rate of oxidative addition and reductive elimination. rsc.org For example, bulky ligands can facilitate the reductive elimination step to form the aryl cyanide. rsc.org

The use of palladacycle precatalysts has been shown to be highly effective for the cyanation of aryl chlorides and bromides. nih.gov These precatalysts can generate the active catalytic species in situ, leading to high yields even at low catalyst loadings. nih.gov The choice of the palladium precursor is also important, with palladacycle precatalysts often outperforming other common sources like Pd(OAc)2 and [(allyl)PdCl]2. nih.gov

Furthermore, the development of dual photoredox-nickel catalysis has enabled the cyanation of aryl halides under mild, room temperature conditions, avoiding the need for air-sensitive ligands and highly toxic cyanide sources. chinesechemsoc.org Computational studies have been instrumental in understanding the novel reaction pathway involved in this dual catalytic system. chinesechemsoc.org

Advanced Chemical Reactivity and Transformation Mechanisms of 2 Methoxymethoxy Benzonitrile

Reactivity Profiles of the Nitrile Functional Group

The nitrile group is a versatile functional group that participates in a variety of chemical transformations. In 2-(methoxymethoxy)benzonitrile, the electronic and steric effects of the ortho-methoxymethoxy group can influence the reactivity of the nitrile moiety.

Nucleophilic Addition Reactions Leading to Heterocyclic Compounds

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the synthesis of a wide array of heterocyclic compounds. While specific studies on this compound are not prevalent, the reactivity can be inferred from the behavior of analogous benzonitriles. Nucleophilic addition to the nitrile can lead to the formation of imines, which can then undergo further reactions, including cyclization, to yield various heterocyclic systems. For instance, the reaction of nitriles with organometallic reagents like Grignard reagents can produce ketones after hydrolysis or primary amines upon reduction of the intermediate imine researchgate.net.

The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the nitrile, breaking the pi bond and forming a new carbon-nucleophile bond. The resulting anionic intermediate can then be protonated or react with other electrophiles. The reaction conditions and the nature of the nucleophile determine the final product.

Table 1: Examples of Nucleophilic Addition to Benzonitrile (B105546) Derivatives Leading to Heterocycles

| Nucleophile/Reagent | Benzonitrile Derivative | Heterocyclic Product | Reference |

| Grignard Reagent (RMgX) followed by hydrolysis | 2-Substituted Benzonitrile | Substituted Quinazoline (B50416) | N/A |

| Hydrazine | 2-Aminobenzonitrile | 3-Amino-1H-indazole | N/A |

| Hydroxylamine | 2-Hydroxybenzonitrile (B42573) | 1,2-Benzisoxazole | N/A |

This table presents representative transformations for analogous compounds to illustrate the potential of this compound in heterocyclic synthesis.

1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides

Nitrile oxides, which can be generated in situ from the corresponding aldoximes, are valuable 1,3-dipoles for the synthesis of five-membered heterocyclic rings through [3+2] cycloaddition reactions wikipedia.orgchesci.com. The 1,3-dipolar cycloaddition is a powerful tool for constructing isoxazolines and isoxazoles, which are important scaffolds in medicinal chemistry wikipedia.orgnih.gov. While direct experimental data for this compound oxide is limited, the principles of these reactions are well-established for other benzonitrile oxides.

The reaction involves the concerted addition of the nitrile oxide to a dipolarophile, such as an alkene or alkyne wikipedia.org. The regioselectivity and stereoselectivity of the cycloaddition are key aspects of this transformation.

The regioselectivity of 1,3-dipolar cycloadditions is governed by both electronic and steric factors of the reacting partners nih.gov. Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other chesci.com.

For instance, in the reaction of benzonitrile oxides with alkenes, the regioselectivity can be influenced by the substituents on both the nitrile oxide and the alkene. In some cases, unexpected regioselectivity has been observed with certain dipolarophiles, highlighting the role of steric interactions in the transition state nih.gov. The stereoselectivity of the reaction is also a critical consideration, particularly when new stereocenters are formed. Diastereoselectivity can be influenced by the existing stereochemistry of the reactants and the reaction conditions wikipedia.org.

While many 1,3-dipolar cycloadditions proceed thermally, the use of catalysts can enhance reaction rates, and in some cases, control selectivity mdpi.com. Lewis acids and transition metal catalysts have been employed to influence the course of these reactions. Catalysts can coordinate to either the 1,3-dipole or the dipolarophile, lowering the activation energy and potentially altering the regiochemical and stereochemical outcome. For example, copper-catalyzed azide-alkyne cycloadditions (CuAAC) are a well-known example of catalyzed 1,3-dipolar cycloadditions, and similar principles can be applied to nitrile oxide cycloadditions mdpi.com.

Table 2: Catalysts Used in 1,3-Dipolar Cycloadditions of Nitrile Oxides

| Catalyst | Effect on Reaction | Reference |

| Lewis Acids (e.g., Mg(ClO4)2) | Enhanced regioselectivity and diastereoselectivity | N/A |

| Copper(I) salts | Catalysis of cycloaddition with terminal alkynes | mdpi.com |

| Ruthenium complexes | Control of regioselectivity | N/A |

This table provides examples of catalysts used in analogous nitrile oxide cycloadditions.

Carbon-Cyanide (C-CN) Bond Activation Processes

The C-CN bond in nitriles is generally strong and unreactive. However, transition metal complexes can activate and cleave this bond, opening up new avenues for synthetic transformations nih.govsnnu.edu.cn. This area of research has expanded the synthetic utility of nitriles beyond their traditional reactivity.

Zerovalent nickel complexes, such as those containing phosphine (B1218219) ligands, have been shown to be effective in the oxidative addition of the C-CN bond of benzonitriles researchgate.netresearchgate.net. The mechanism typically involves the initial coordination of the nickel center to the nitrile group, followed by oxidative addition to form a Ni(II) species with cyanido and aryl ligands researchgate.net.

The reaction of a nickel(0) fragment with benzonitrile can initially form both η2-nitrile and η2-arene complexes, which can then be in equilibrium with the C-CN bond cleavage product researchgate.net. The presence of Lewis acids can also influence the rate and mechanism of C-CN bond activation utexas.eduutrgv.edu. While no specific studies on this compound have been reported, it is expected to undergo similar transformations. The methoxymethoxy group, being ortho to the nitrile, could potentially influence the coordination of the metal and the subsequent bond cleavage through steric or electronic effects.

Table 3: Key Intermediates in Ni(0)-Mediated C-CN Bond Activation of Benzonitrile

| Intermediate | Description | Reference |

| (dippe)Ni(η²-PhCN) | η²-nitrile complex | researchgate.net |

| (dippe)Ni(η²-arene) | η²-arene complex | researchgate.net |

| (dippe)Ni(CN)(Ph) | Oxidative addition product | researchgate.netresearchgate.net |

This table shows key intermediates identified in studies with benzonitrile, which are expected to be relevant for this compound.

Mechanistic Studies of Functional Group Metathesis

While specific studies detailing the functional group metathesis of this compound are not extensively available in the surveyed literature, the foundational mechanism for such transformations, particularly olefin metathesis, is well-established. The generally accepted mechanism, proposed by Chauvin, involves the reaction between a metal alkylidene catalyst and an olefin. uwindsor.ca This process proceeds through a series of [2+2] cycloadditions and cycloreversions via a metallacyclobutane intermediate. uwindsor.ca

Mechanistic studies on various transition metal-catalyzed olefin metathesis reactions have been conducted to understand catalyst activity and selectivity. osti.govcaltech.edu Density functional theory (DFT) has been employed to explore the potential energy surfaces of reactions between metal carbenes (e.g., Cl4MCH2 where M = Cr, Mo, W, Ru, Re) and ethylene. nih.gov These studies indicate that the active species is a carbene complex, which forms the key metallacyclobutane intermediate. nih.gov The stability of this intermediate and the barriers to its formation and decomposition dictate the efficiency of the metathesis reaction. uwindsor.canih.gov For a compound like this compound to participate, it would likely require prior modification to introduce an olefinic group, which could then engage with a suitable metathesis catalyst.

Transformations of the Methoxymethoxy (MOM) Ether Group

The methoxymethoxy (MOM) group is a widely utilized protecting group for hydroxyl functions in organic synthesis due to its ease of introduction and its stability under various conditions. tandfonline.comingentaconnect.com

Selective Deprotection Methodologies

The cleavage of the MOM ether is typically achieved under acidic conditions. A variety of methods have been developed to achieve this transformation with high selectivity, even in the presence of other acid-labile or sensitive functional groups. thieme-connect.com These methodologies often aim for mild reaction conditions, short reaction times, and high yields. ingentaconnect.comthieme-connect.com

Several Lewis acids and reagent systems have been shown to be effective for the selective deprotection of MOM ethers. For instance, bismuth triflate (Bi(OTf)3) in an aqueous medium can efficiently hydrolyze MOM ethers at room temperature, showing high selectivity in the presence of other protecting groups like TBDMS, TBDPS, benzyl (B1604629), and allyl ethers. oup.com Another mild and efficient method employs a combination of CBr4 and PPh3 in an aprotic solvent at 40°C, which selectively cleaves MOM ethers in high yields while leaving ester, methyl, and benzyl ethers intact. tandfonline.com The ZnBr2–n-PrSH system is notable for its rapid deprotection (5–8 minutes) and high selectivity for MOM ethers over other labile groups such as TBDPS or acetate (B1210297). thieme-connect.com More recently, a system using trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl has been developed for the deprotection of aromatic MOM ethers under very mild, nonacidic conditions, which is compatible with highly acid-sensitive groups like the triphenylmethyl (Tr) ether. acs.org A solvent-free method using p-toluenesulfonic acid (pTSA) has also been reported, offering an environmentally friendly option with high yields. ingentaconnect.com

| Reagent/Catalyst | Solvent | Conditions | Selectivity Notes | Reference |

|---|---|---|---|---|

| Bismuth Triflate (Bi(OTf)3) | THF/Water | Room Temperature | Selective over TBDMS, TBDPS, benzyl, and allyl ethers. | oup.com |

| CBr4 / PPh3 | ClCH2CH2Cl | 40°C | Selective over esters, methyl, and benzyl ethers. | tandfonline.com |

| ZnBr2 / n-PrSH | CH2Cl2 | 0°C to Room Temp, 5-8 min | Highly selective over TBDPS and acetate groups. | thieme-connect.com |

| TMSOTf / 2,2′-bipyridyl | CH3CN | 0°C to Room Temp | Very mild; compatible with acid-labile Trityl (Tr) ethers. | acs.org |

| p-Toluenesulfonic acid (pTSA) | Solvent-free | Room Temperature, 30 min | Selective over methoxyl, benzyl, ester, and allyl groups. | ingentaconnect.com |

Stability and Lability under Various Reaction Conditions

The utility of the MOM group stems from its predictable stability profile. It is generally stable to a wide range of reaction conditions, making it a reliable choice during multi-step syntheses.

Stability Profile of MOM Ethers:

pH Stability : The MOM ether is stable in conditions ranging from approximately pH 4 to pH 12. adichemistry.com It is labile under strongly acidic conditions (pH < 4). adichemistry.comorganic-chemistry.org

Basic and Nucleophilic Conditions : It is stable to strongly basic conditions (e.g., LDA, t-BuOK) and a variety of nucleophiles, including organolithium reagents (RLi), Grignard reagents (RMgX), and enolates. adichemistry.comorganic-chemistry.org

Reducing and Oxidizing Agents : The MOM group is inert towards many common reducing agents, such as LiAlH4, NaBH4, and catalytic hydrogenation (H2/Ni), as well as various oxidizing agents like KMnO4, OsO4, and CrO3. adichemistry.comorganic-chemistry.org

Lability : The primary lability of the MOM group is towards acids. adichemistry.com Cleavage is typically effected by protic or Lewis acids, which facilitate the hydrolysis of the acetal (B89532) functionality. thieme-connect.comoup.com

This robust stability towards basic, nucleophilic, reductive, and oxidative conditions allows for a wide array of chemical transformations to be performed on other parts of a molecule while the hydroxyl group remains protected. organic-chemistry.org

Photochemical Reactivity

Photoinduced Electron Transfer (Photo-NOCAS) Reactions

The cyanoarene moiety in this compound makes it a suitable candidate for participating in Photochemical Nucleophile-Olefin Combination, Aromatic Substitution (Photo-NOCAS) reactions. This type of reaction is initiated by a photoinduced single electron transfer (SET) from an olefin to the electronically excited state of a cyano-substituted aromatic compound. researchgate.netrsc.org

The general mechanism proceeds through the following key steps:

Photoexcitation : The cyanoarene (e.g., this compound) absorbs a photon, promoting it to an excited singlet state. researchgate.net

Electron Transfer : In the presence of an olefin (the electron donor), a single electron is transferred from the olefin to the excited cyanoarene, forming a radical ion pair consisting of the olefin radical cation and the cyanoarene radical anion. researchgate.netrsc.org

Nucleophilic Attack : A nucleophile present in the reaction medium (such as methanol (B129727) or acetonitrile) attacks the electron-deficient olefin radical cation. researchgate.netnih.gov This results in the formation of a new radical intermediate.

Combination and Substitution : The radical intermediate then combines with the cyanoarene radical anion. Subsequent loss of a cyanide ion from the aromatic ring results in the final substituted product. researchgate.netrsc.org

The efficiency and outcome of the Photo-NOCAS reaction can be influenced by factors such as the solvent polarity and the oxidation potential of the olefin. nih.gov

Characterization of Radical and Radical Ion Intermediates

The Photo-NOCAS reaction proceeds through short-lived radical and radical ion intermediates. The primary species formed after the initial photoinduced electron transfer are the cyanoarene radical anion and the olefin radical cation. researchgate.netnih.gov

The characterization of these transient species is crucial for elucidating the reaction mechanism. Laser flash photolysis (LFP) is a powerful technique used for this purpose. nih.gov LFP allows for the direct observation and kinetic analysis of transient intermediates by measuring their absorption spectra on very short timescales (nanoseconds to microseconds). nih.gov

In a typical Photo-NOCAS reaction involving a cyanoarene, LFP studies can identify:

The Triplet Excited State of the photosensitizer. nih.gov

The Radical Anion of the cyanoarene, which often has a characteristic absorption spectrum. For example, the radical anion of 1,8-naphthalimide (B145957) derivatives shows a maximum absorption (λmax) at 410 nm. nih.gov

The Radical Cation of the olefin donor.

Subsequent Radical Intermediates , such as phenoxyl radicals (λmax at 390 and 700 nm in some systems), which can be formed after deprotonation of a radical cation. nih.gov

By studying the formation and decay kinetics of these intermediates, researchers can validate the proposed mechanistic pathway, including the rates of electron transfer, nucleophilic addition, and radical coupling steps. nih.gov

Cyclization Pathways and Product Distribution of this compound

The cyclization of this compound is a nuanced process, largely governed by the lability of the methoxymethyl (MOM) protecting group. Under many reaction conditions, the initial step involves the deprotection of the MOM ether to yield the versatile intermediate, 2-hydroxybenzonitrile. The subsequent cyclization pathways are then dictated by the nature of the reactants and catalysts employed, leading to the formation of various heterocyclic scaffolds, most notably benzofurans and quinazolines.

Deprotection as a Gateway to Cyclization

The methoxymethyl ether in this compound serves as a protecting group for the phenolic hydroxyl group. Its removal is typically achieved under acidic conditions, unmasking the nucleophilic hydroxyl group of 2-hydroxybenzonitrile. This deprotection is a critical prerequisite for many of the cyclization reactions, as the free hydroxyl group is often the key participant in the ring-forming step.

Formation of Benzofurans

A prominent cyclization pathway for the in situ generated 2-hydroxybenzonitrile involves the synthesis of benzofuran (B130515) derivatives. This transformation can be achieved through various strategies, often involving the introduction of a two-carbon unit that cyclizes with the phenolic oxygen and the adjacent aromatic carbon.

One well-established method is the reaction of 2-hydroxybenzonitrile with α-bromo esters, such as ethyl bromoacetate, in the presence of a base like potassium carbonate. This reaction proceeds via an initial O-alkylation of the phenol (B47542), followed by an intramolecular Thorpe-Ziegler type cyclization of the resulting nitrile. Subsequent hydrolysis and decarboxylation can lead to the formation of 3-aminobenzofurans. The product distribution is highly dependent on the specific reactants and reaction conditions.

Table 1: Illustrative Product Distribution in the Synthesis of 3-Aminobenzofurans from 2-Hydroxybenzonitrile

| Reactant for Cyclization | Base | Solvent | Temperature (°C) | Major Product | Yield (%) |

| Ethyl bromoacetate | K₂CO₃ | DMF | 80 | 3-Amino-2-ethoxycarbonylbenzofuran | 85 |

| Chloroacetonitrile | K₂CO₃ | Acetone | Reflux | 3-Amino-2-cyanobenzofuran | 78 |

| Phenacyl bromide | NaH | THF | Room Temp | 3-Amino-2-benzoylbenzofuran | 92 |

This data is illustrative of typical yields for the cyclization of 2-hydroxybenzonitrile, the deprotected form of this compound.

The reaction mechanism involves the nucleophilic attack of the phenoxide on the α-halo ketone or ester, followed by an intramolecular cyclization where the enolate attacks the nitrile group. This pathway highlights the versatility of the 2-hydroxybenzonitrile intermediate in the synthesis of functionalized benzofuran systems.

Formation of Quinazolines and Related N-Heterocycles

While the synthesis of quinazolines typically starts from 2-aminobenzonitriles, the nitrile functionality of this compound can participate in cyclizations to form nitrogen-containing heterocycles under specific conditions. These reactions often require the introduction of a nitrogen source that can react with both the nitrile and the aromatic ring.

For instance, treatment of benzonitrile derivatives with amines in the presence of a Lewis acid can lead to the formation of quinazoline scaffolds. In the case of this compound, this would likely involve a more complex, multi-step process. A plausible, though less direct, pathway could involve an initial reaction at the nitrile group, followed by a cyclization that may or may not involve the methoxymethoxy group or its hydrolyzed counterpart.

Research on the direct conversion of 2-hydroxybenzonitriles to quinazolines is less common. However, multi-component reactions involving a 2-hydroxybenzaldehyde derivative (which could potentially be formed from the nitrile), an amine, and a third component can lead to quinazoline-like structures. The product distribution in such reactions is highly sensitive to the stoichiometry of the reactants and the reaction conditions.

Table 2: Potential Products from Multi-Component Reactions Involving a 2-Hydroxybenzonitrile Moiety

| Amine Source | Third Component | Catalyst | Potential Heterocyclic Product |

| Ammonium (B1175870) acetate | Aldehyde | Acetic Acid | 2-Substituted-4-hydroxyquinazoline |

| Hydrazine | Carbon disulfide | Base | 3-Amino-4-thioxo-3,4-dihydroquinazoline |

| Guanidine | None | Lewis Acid | 2,4-Diaminoquinazoline |

This table represents hypothetical product outcomes based on the known reactivity of related benzonitriles and multi-component reactions for quinazoline synthesis.

The mechanisms for these transformations are varied. For example, in a reaction with an amine and an aldehyde, an initial imine formation could be followed by cyclization involving the nitrile group, driven by a catalytic cycle. The distribution between different potential products would be influenced by the relative rates of the competing reaction pathways.

Strategic Derivatization for Enhanced Analytical and Synthetic Utility

Derivatization Techniques for Chromatographic Analysis

Chromatographic methods, particularly gas chromatography (GC), often require analytes to be volatile and thermally stable. 2-(Methoxymethoxy)benzonitrile, in its underivatized form, may not possess optimal characteristics for high-resolution GC analysis. Derivatization can address these limitations.

The primary challenge for analyzing this compound by GC-MS lies in the potential for thermal degradation or poor volatility. The methoxymethyl ether linkage can be susceptible to cleavage under high temperatures in the GC injector port. A common strategy to overcome this involves the removal of the MOM protecting group, followed by derivatization of the resulting phenolic hydroxyl group.

Deprotection followed by Silylation:

The MOM ether can be cleaved under acidic conditions to yield 2-hydroxybenzonitrile (B42573). wikipedia.orgadichemistry.com The resulting phenolic group is polar and non-volatile, making it unsuitable for direct GC analysis. However, it can be readily converted into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether. youtube.comomicsonline.org

Reaction: The deprotected 2-hydroxybenzonitrile is reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). omicsonline.orgbrjac.com.brnih.gov This reaction replaces the active hydrogen of the hydroxyl group with a TMS group. youtube.com

Advantages: Silylation significantly reduces the polarity of the molecule and increases its volatility, leading to sharper peaks and improved resolution in GC-MS analysis. jfda-online.comdphen1.com The resulting TMS derivatives are generally more thermally stable than the original phenol (B47542). youtube.com

| Analyte | Derivatization Reagent | Derivative | Expected Outcome for GC-MS |

| 2-Hydroxybenzonitrile | BSTFA + 1% TMCS | 2-(Trimethylsilyloxy)benzonitrile | Increased volatility, improved peak shape, enhanced thermal stability. |

| 2-Hydroxybenzonitrile | MSTFA | 2-(Trimethylsilyloxy)benzonitrile | Increased volatility, improved peak shape, enhanced thermal stability. |

This table presents hypothetical derivatization strategies for the deprotected form of this compound, based on common practices for phenolic compounds.

Beyond improving volatility, derivatization can be used to enhance the separation of this compound from other components in a complex mixture. This is particularly useful when dealing with isomers or structurally similar compounds. nih.govlibretexts.org

Acylation of a Derived Amine:

Another approach involves the chemical modification of the nitrile group. The nitrile can be reduced to a primary amine (2-(methoxymethoxy)benzylamine) using reducing agents like lithium aluminum hydride. researchgate.net This amine is highly polar but can be derivatized to improve its chromatographic properties.

Reaction: The resulting amine can be acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). nih.gov This reaction forms a stable amide derivative.

Advantages: The introduction of a fluorinated acyl group significantly increases the volatility and reduces the polarity of the molecule. jfda-online.com Furthermore, these derivatives are highly responsive to electron capture detection (ECD) in GC, offering enhanced sensitivity. The bulky nature of the derivatives can also improve separation from interfering compounds. nih.gov

| Precursor | Derivatization Reagent | Derivative | Potential Benefit |

| 2-(Methoxymethoxy)benzylamine | PFPA | N-(2-(Methoxymethoxy)benzyl)pentafluoropropionamide | Improved peak shape, enhanced volatility, increased detector response (ECD). |

| 2-(Methoxymethoxy)benzylamine | HFBA | N-(2-(Methoxymethoxy)benzyl)heptafluorobutyramide | Improved peak shape, enhanced volatility, increased detector response (ECD). |

This table outlines a potential derivatization pathway following the reduction of the nitrile group, based on established methods for primary amines.

Derivatization Approaches for Mass Spectrometric Analysis

For mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), derivatization can be employed to enhance the signal of the target analyte, which is crucial for achieving low detection limits.

The efficiency of ionization, especially in electrospray ionization (ESI), is highly dependent on the analyte's ability to acquire a charge. nih.gov Derivatization can introduce a permanently charged group or a group that is more readily ionized. lookchem.comrsc.org

Strategy: A common strategy involves tagging the molecule with a moiety containing a quaternary ammonium (B1175870) group (for positive-ion mode) or a sulfonate group (for negative-ion mode). While direct derivatization of this compound is challenging due to the lack of highly reactive functional groups, its derivatives can be targeted. For instance, the 2-(methoxymethoxy)benzylamine derivative mentioned earlier can be reacted with a tagging agent to introduce a readily ionizable group, thereby significantly boosting the ESI-MS signal. nih.gov

In complex biological or environmental samples, distinguishing the analyte signal from the background matrix can be difficult. Derivatization with an isotopic or isobaric tag can facilitate targeted and quantitative analysis. nih.gov

Isobaric Tagging: In this approach, different samples are derivatized with tags that have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer. This allows for multiplexed analysis, where multiple samples can be combined and analyzed simultaneously, improving throughput and quantitative accuracy. While commonly used in proteomics, the principle can be applied to small molecules with appropriate reactive groups. nih.gov

Isotopic Labeling: Derivatizing a sample with a reagent containing a stable isotope (e.g., ¹³C, ¹⁵N, or ²H) creates a derivative with a distinct mass shift compared to the unlabeled analyte. This isotopically labeled derivative can be used as an internal standard for accurate quantification, as it co-elutes with the analyte and experiences similar ionization effects. nih.gov

Derivatization for Synthetic Diversification and Elaboration

The functional groups of this compound serve as handles for a wide range of synthetic transformations, allowing for its elaboration into more complex molecular architectures. nih.gov

Reactions of the Nitrile Group:

The nitrile group is a versatile functional group that can be converted into various other functionalities. wikipedia.org

Reduction to Amines: As previously mentioned, the nitrile can be reduced to a primary amine, 2-(methoxymethoxy)benzylamine, which is a valuable precursor for the synthesis of amides, sulfonamides, and other nitrogen-containing compounds. researchgate.net

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-(methoxymethoxy)benzoic acid. wikipedia.org This carboxylic acid can then participate in esterification, amidation (e.g., via activation with a coupling agent), or other reactions characteristic of this functional group.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles, which are important scaffolds in medicinal chemistry. nih.gov

Manipulation of the Methoxymethyl (MOM) Ether:

The MOM ether is a common protecting group for phenols. wikipedia.orgadichemistry.com

Deprotection: The primary derivatization of this group is its cleavage to reveal the parent phenol, 2-hydroxybenzonitrile. This deprotection is typically achieved with acid catalysis. adichemistry.comorganic-chemistry.org The resulting phenol can then undergo a variety of reactions, including O-alkylation, O-acylation, or be used in the synthesis of heterocyclic compounds.

This strategic derivatization, both for analytical enhancement and synthetic diversification, underscores the utility of this compound as a versatile chemical intermediate.

Functional Group Interconversions of the Nitrile Moiety

The nitrile group of this compound is a versatile functional handle that can be converted into other valuable moieties, primarily amides and amines. These transformations open pathways to compounds with different chemical properties and biological activities.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of the nitrile group can be controlled to yield either the corresponding amide or the carboxylic acid, depending on the reaction conditions.

Partial Hydrolysis to Amide: The conversion of nitriles to amides can be achieved under both acidic and basic conditions. lumenlearning.com For base-catalyzed hydrolysis, careful control of reaction conditions, such as using mild heating with sodium hydroxide (B78521) (NaOH), is necessary to prevent over-hydrolysis to the carboxylic acid. commonorganicchemistry.com A milder approach involves the use of an alkaline solution of hydrogen peroxide, which can selectively hydrate (B1144303) the nitrile to the amide. commonorganicchemistry.comlibretexts.org

Complete Hydrolysis to Carboxylic Acid: Vigorous acidic or basic conditions lead to the complete hydrolysis of the nitrile to a carboxylic acid. youtube.com In acidic conditions, the nitrile is first protonated to increase its electrophilicity, followed by nucleophilic attack by water. lumenlearning.comyoutube.com Under basic conditions, a direct nucleophilic attack by a hydroxide ion occurs. youtube.com If the reaction is allowed to proceed, the intermediate amide is further hydrolyzed to the corresponding carboxylate, which is then protonated during acidic workup to yield the carboxylic acid. youtube.com

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine, providing a key synthetic route to benzylamine (B48309) derivatives. Various reducing agents can accomplish this transformation. wikipedia.org

Catalytic Hydrogenation: This is a widely used and economical method for nitrile reduction. wikipedia.org Catalysts such as Raney nickel or palladium on carbon (Pd/C) are effective. commonorganicchemistry.com To minimize the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia. commonorganicchemistry.com

Chemical Reduction: A variety of chemical hydrides can reduce nitriles to primary amines.

Borane Reagents: Borane complexes like borane-tetrahydrofuran (B86392) (BH₃-THF) and the more stable borane-dimethylsulfide (BH₃-SMe₂) are commonly used, typically requiring heating in a solvent like THF. commonorganicchemistry.com

Diisopropylaminoborane (B2863991): In the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), diisopropylaminoborane effectively reduces aromatic nitriles. nih.govorganic-chemistry.org Benzonitriles that contain electron-donating groups, such as the methoxymethoxy group in this compound, may require more stringent conditions like refluxing in tetrahydrofuran (B95107) (THF) to achieve complete reduction. nih.govresearchgate.net

Interactive Table: Summary of Nitrile Group Interconversions

| Transformation | Reagents and Conditions | Product |

| Partial Hydrolysis | Mild NaOH(aq), heat | 2-(Methoxymethoxy)benzamide |

| Partial Hydrolysis | H₂O₂ / NaOH(aq) | 2-(Methoxymethoxy)benzamide |

| Complete Hydrolysis | H₃O⁺, heat or NaOH(aq), heat | 2-(Methoxymethoxy)benzoic acid |

| Reduction | H₂ / Raney Ni or Pd/C, NH₃ | (2-(Methoxymethoxy)phenyl)methanamine |

| Reduction | BH₃-THF or BH₃-SMe₂, heat | (2-(Methoxymethoxy)phenyl)methanamine |

| Reduction | Diisopropylaminoborane / cat. LiBH₄, reflux in THF | (2-(Methoxymethoxy)phenyl)methanamine |

Chemical Modifications of the Methoxymethoxy Ether for Subsequent Reactions

The methoxymethyl (MOM) ether in this compound serves as a protecting group for the phenolic hydroxyl group. The cleavage of this ether is a critical step to unmask the phenol, allowing for subsequent reactions at this position. The MOM group is an acetal (B89532), making it susceptible to cleavage under acidic conditions. adichemistry.com

A variety of methods have been developed for the deprotection of MOM ethers, offering a range of conditions from mild to strong.

Acid-Catalyzed Cleavage: This is the most common method for MOM group removal.

Brønsted Acids: Simple Brønsted acids like hydrochloric acid (HCl) in a solvent such as methanol (B129727) or p-toluenesulfonic acid (pTSA) are effective. adichemistry.comresearchgate.net An efficient and environmentally friendly method involves using pTSA under solvent-free conditions. eurekaselect.com

Lewis Acids: Various Lewis acids can be employed to cleave MOM ethers, often offering greater selectivity. wikipedia.org Reagents such as zinc bromide (ZnBr₂), bismuth trichloride (B1173362) (BiCl₃), and trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) have been successfully used. researchgate.netmorressier.comrsc.org The combination of TMSOTf and 2,2′-bipyridyl provides a mild and chemoselective deprotection method. nih.gov

The choice of deprotection reagent depends on the presence of other functional groups in the molecule to ensure selective removal of the MOM group without affecting other parts of the structure. researchgate.net

Interactive Table: Reagents for Deprotection of Methoxymethyl Ethers

| Reagent Class | Specific Reagent(s) | Typical Conditions |

| Brønsted Acids | Hydrochloric Acid (HCl) | Boiling in Methanol adichemistry.com |

| Brønsted Acids | p-Toluenesulfonic acid (pTSA) | Solvent-free eurekaselect.com |

| Lewis Acids | Zinc Bromide (ZnBr₂) / n-PrSH | Dichloromethane |

| Lewis Acids | Bismuth Trichloride (BiCl₃) | Acetonitrile/Water, 50°C morressier.com |

| Lewis Acids | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) / 2,2′-bipyridyl | Acetonitrile, Room Temperature nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(Methoxymethoxy)benzonitrile, providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic and aliphatic protons within the molecule. The aromatic region (typically δ 7.0-7.8 ppm) is expected to show a complex multiplet pattern for the four protons on the benzene (B151609) ring. The specific chemical shifts and coupling constants are influenced by the electron-donating methoxymethoxy group and the electron-withdrawing nitrile group.

The methoxymethyl (MOM) protecting group gives rise to two characteristic singlet signals in the aliphatic region. The methylene protons (-O-CH₂-O-) are anticipated to appear as a sharp singlet, while the methyl protons (-O-CH₃) will also present as a singlet, typically at a more upfield position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.0 - 7.8 | Multiplet |

| -O-CH₂-O- | ~5.2 - 5.5 | Singlet |

| -O-CH₃ | ~3.4 - 3.6 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum offers complementary information, revealing the chemical environment of each unique carbon atom in the molecule. The spectrum will display signals for the aromatic carbons, the nitrile carbon, and the carbons of the methoxymethyl group. The nitrile carbon (C≡N) is characteristically found in the δ 115-120 ppm range. The aromatic region will oregonstate.edushow six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the substituents. The carbon attached to the nitrile group (C1) and the carbon bearing the methoxymethoxy group (C2) are quaternary and will typically have lower intensities. The carbons of the methoxymethyl group, specifically the methylene (-O-CH₂-O-) and methyl (-O-CH₃) carbons, will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³ spectrabase.comresearchgate.netC NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C≡N | 115 - 120 |

| Aromatic C | 110 - 160 |

| -O-CH₂-O- | 90 - 95 |

| -O-CH₃ | 55 - 60 |

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure, advanced 2D NMR experiments are employed.

¹H-¹H Correlatio ugm.ac.idnih.govn Spectroscopy (COSY): This experiment would reveal scalar coupling between adjacent protons. In this compound, COSY would be crucial for establishing the connectivity of the protons on the aromatic ring, showing correlations between neighboring protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the aromatic C-H signals, as well as correlating the methylene and methyl proton signals of the MOM group to their respective carbon signals.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of this compound, providing characteristic signatures for its functional groups.

Infrared (IR) Spectroscopy for Characteristic Functional Group Absorptions

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. The most prominent and diagnostic peak is the stretching vibration of the nitrile (C≡N) group. Due to conjugation with t spectroscopyonline.comhe aromatic ring, this absorption is expected to appear as a strong, sharp band in the 2220-2240 cm⁻¹ region.

Other significant absorp spectroscopyonline.comtions include the aromatic C-H stretching vibrations, which typically appear just above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring in the 1400-1600 cm⁻¹ region. The presence of the metho vscht.czxymethyl group will be confirmed by strong C-O stretching bands, typically in the 1000-1200 cm⁻¹ region.

Table 3: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Strong |

| Ether (C-O) | Stretch | 1000 - 1200 | Strong |

Raman Spectroscopy, including Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The nitrile (C≡N) stretch is also a strong and characteristic band in the Raman spectrum of benzonitrile (B105546) derivatives, typically observed around 2229 cm⁻¹. The symmetric "breathing" researchgate.net mode of the benzene ring, which appears around 1000 cm⁻¹, is often a very strong and sharp peak in the Raman spectrum and is useful for identification.

Surface-Enhanced Raman researchgate.netresearchgate.net Spectroscopy (SERS) is a powerful technique that can dramatically amplify the Raman signal of molecules adsorbed on or very near to nanostructured metal surfaces, such as silver or gold. For a molecule like 2-(Me acs.orgthoxymethoxy)benzonitrile, SERS could be employed for ultra-sensitive detection. The enhancement would depend on the molecule's orientation and interaction with the metal surface. It is plausible that the nitrile group and the oxygen atoms of the methoxymethyl group could interact with the SERS substrate, leading to significant enhancement of their associated vibrational modes. This technique is particu researchgate.netnih.govlarly valuable for analyzing trace amounts of the compound.

Computational Prediction of Vibrational Spectra and Solvent Effects

Computational chemistry provides powerful tools for predicting the vibrational spectra (such as Infrared and Raman spectra) of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and understanding the molecule's vibrational modes. Methods such as Density Functional Theory (DFT) are commonly employed for these calculations, often using basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. mdpi.com

The process involves first optimizing the molecular geometry to find its lowest energy conformation. Subsequently, vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The results provide a set of normal modes, each with a specific frequency and intensity, which correspond to the fundamental vibrations of the molecule. For this compound, key vibrational modes include the C≡N nitrile stretch, C-O-C stretches of the methoxymethyl group, aromatic C-H stretches, and benzene ring vibrations.

The surrounding solvent environment can significantly influence vibrational frequencies, a phenomenon known as solvatochromism. nih.gov These solvent effects can be modeled computationally using various approaches, such as implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent models where individual solvent molecules are included in the calculation. The interaction between the solute's dipole moment and the reaction field of the solvent is a primary cause of these shifts. nih.govsemanticscholar.orgresearchgate.netscispace.com For nitriles, the C≡N stretching frequency is particularly sensitive to the solvent's polarity, typically shifting to higher frequencies (a blue shift) in more polar solvents due to the stabilization of the ground state. nih.gov However, specific interactions like hydrogen bonding can lead to more complex shifts not captured by simple continuum models. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound

This table presents hypothetical data calculated using DFT for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Gas Phase) | Predicted Frequency (cm⁻¹) (in Acetonitrile) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3105 - 3005 |

| Aliphatic C-H Stretch | 2980 - 2850 | 2985 - 2855 |

| C≡N Stretch | ~2230 | ~2238 |

| C-O-C Asymmetric Stretch | ~1150 | ~1155 |

| C-O-C Symmetric Stretch | ~920 | ~925 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structure of compounds. For this compound, it provides crucial information for its identification and characterization.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). researchgate.net This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak. For this compound (C₉H₉NO₂), the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. This accurate mass measurement is critical for distinguishing it from other isomers or compounds with the same nominal mass. researchgate.net

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉NO₂ |

| Nominal Mass | 163 amu |

| Theoretical Exact Mass [M] | 163.06333 Da |

| Theoretical m/z for [M+H]⁺ | 164.07114 Da |

Elucidation of Fragmentation Pathways for Structural Confirmation

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. youtube.com The pattern of these fragment ions, known as the mass spectrum, is a unique fingerprint that helps to confirm the molecule's structure. libretexts.org The fragmentation of this compound would be expected to follow logical pathways based on the stability of the resulting cations and neutral losses.

Key fragmentation pathways would likely involve the cleavage of the methoxymethyl group. Common fragmentations could include:

Loss of a methoxy radical (•OCH₃): This would lead to a fragment ion at m/z 132.

Loss of formaldehyde (CH₂O): A rearrangement could lead to the loss of formaldehyde, resulting in a fragment at m/z 133.

Cleavage of the methoxymethyl cation (⁺CH₂OCH₃): This would produce a stable cation at m/z 45 and a radical cation of 2-hydroxybenzonitrile (B42573) at m/z 119.

Loss of the entire methoxymethoxy group: This would result in a cyanophenyl cation at m/z 102.

Table 3: Predicted Key Fragmentation Ions for this compound

This table presents plausible fragmentation data based on chemical principles.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 163 | [C₉H₉NO₂]⁺• | (Molecular Ion) |

| 133 | [C₈H₇NO]⁺• | CH₂O |

| 132 | [C₈H₆NO]⁺ | •CH₃O |

| 119 | [C₇H₅NO]⁺• | •CH₂OCH₃ |

| 102 | [C₇H₄N]⁺ | •OCH₂OCH₃ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. visionpublisher.infoescholarship.org It is highly effective for analyzing complex mixtures. researchgate.netresearchgate.net In a typical GC-MS analysis, a sample containing this compound would be injected into the GC, where the compound is volatilized and separated from other components based on its boiling point and affinity for the column's stationary phase. As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.

The identity of this compound in a mixture is confirmed by matching both its retention time (the time it takes to travel through the GC column) and its mass spectrum with that of a known standard or with library data. escholarship.org This dual confirmation makes GC-MS a highly reliable method for both qualitative and quantitative analysis of this compound in various matrices.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information.

Determination of Molecular Geometry and Conformation

An X-ray crystallographic analysis would reveal the exact bond lengths, bond angles, and torsion angles within the this compound molecule. This provides an unambiguous confirmation of its connectivity and constitution. Of particular interest would be the conformation of the flexible methoxymethyl group relative to the plane of the benzene ring. The analysis would determine the torsion angles around the C(aryl)-O and O-CH₂ bonds, revealing the preferred spatial orientation of this substituent in the solid state. This conformation is influenced by a combination of steric hindrance and electronic interactions, such as potential weak intramolecular hydrogen bonds or crystal packing forces.

Table 4: Expected Molecular Geometry Parameters for this compound from X-ray Crystallography

This table contains typical bond lengths and angles for similar molecular fragments and serves as an illustrative prediction.

| Parameter | Expected Value |

|---|---|

| C≡N Bond Length | ~1.14 Å |

| C(aryl)-C(nitrile) Bond Length | ~1.45 Å |

| C(aryl)-O Bond Length | ~1.37 Å |

| O-CH₂ Bond Length | ~1.42 Å |

| CH₂-O(Me) Bond Length | ~1.41 Å |

| C-C-C Angle in Benzene Ring | ~120° |

| C(aryl)-O-CH₂ Angle | ~118° |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

No specific studies detailing the intermolecular interactions or hydrogen bonding networks of crystalline or solvated this compound were identified. General knowledge suggests that the nitrile group (C≡N) can act as a weak hydrogen bond acceptor. The presence of two oxygen atoms in the methoxymethoxy group introduces additional potential hydrogen bond accepting sites. However, without experimental data from techniques such as X-ray crystallography or specific spectroscopic studies (e.g., temperature-dependent NMR or IR spectroscopy), any description of the hydrogen bonding network remains speculative.

Electronic Spectroscopy (UV-Vis)

Similarly, a dedicated study on the electronic spectroscopy of this compound, including its absorption properties and chromophore analysis, could not be located.

Electronic Absorption Properties and Chromophore Analysis

While it can be inferred that the primary chromophore is the substituted benzene ring, the electronic transitions would be influenced by both the cyano and the methoxymethoxy substituents. The methoxymethoxy group, being an electron-donating group, would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile. However, the precise wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values are not documented. A detailed analysis of the π → π* and n → π* transitions specific to this molecule is therefore not possible.

Quantitative Analytical Applications using UV-Vis Spectroscopy

The absence of fundamental UV-Vis spectral data for this compound precludes the development of quantitative analytical methods based on this technique. For such applications, a clear understanding of the compound's absorption spectrum and adherence to the Beer-Lambert Law would be necessary, which has not been established in the available literature.

Theoretical and Computational Investigations of 2 Methoxymethoxy Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A typical DFT study of 2-(Methoxymethoxy)benzonitrile would involve geometry optimization to find the lowest energy conformation of the molecule. Functionals such as B3LYP combined with a basis set like 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost.

The optimization process yields key geometric parameters. For this compound, this would include the bond lengths and angles of the benzene (B151609) ring, the nitrile group, and the methoxymethyl ether linkage. The planarity of the benzene ring and the orientation of the methoxymethoxy substituent are critical structural features determined by these calculations.

Furthermore, DFT provides insights into the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated, and the HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C≡N | 1.15 Å |

| C-CN | 1.45 Å | |

| C-O (Aromatic) | 1.36 Å | |

| O-CH₂ | 1.43 Å | |

| CH₂-O | 1.41 Å | |

| O-CH₃ | 1.42 Å | |

| Bond Angles (°) | C-C-CN | 120.5° |

| C-O-CH₂ | 118.0° | |

| O-CH₂-O | 112.5° | |

| Dihedral Angle (°) | C-C-O-C | 179.5° (near planar) |

Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). ijstr.org Predicted ¹H and ¹³C NMR chemical shifts for this compound can be calculated and compared against experimental values, often showing good agreement that helps in the definitive assignment of spectral peaks. ijstr.orgjeoljason.com

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

| ¹³C NMR | C≡N | 116.5 |

| C-CN | 112.0 | |

| C-O | 160.2 | |

| Aromatic CH | 115.8, 121.5, 133.0, 134.5 | |

| O-C H₂-O | 95.0 | |

| O-C H₃ | 56.5 | |

| ¹H NMR | Aromatic H | 7.10 - 7.60 |

| O-CH₂-O | 5.30 | |

| O-CH₃ | 3.50 |

IR Frequencies: The calculation of vibrational frequencies using DFT involves determining the second derivatives of the energy with respect to atomic displacements. This analysis produces a set of normal modes and their corresponding frequencies, which correlate to the absorption bands in an infrared (IR) spectrum. updatepublishing.com Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. updatepublishing.com This allows for the confident assignment of key vibrational modes, such as the characteristic C≡N stretch of the nitrile group and the C-O-C stretches of the ether linkage. nih.gov

Table 3: Illustrative Predicted IR Frequencies for Key Vibrational Modes of this compound

| Vibrational Mode | Description | Predicted Scaled Frequency (cm⁻¹) |

| ν(C≡N) | Nitrile stretch | 2230 |

| ν(C-H) aromatic | Aromatic C-H stretch | 3050 - 3100 |

| ν(C-H) aliphatic | Aliphatic C-H stretch | 2850 - 2960 |

| ν(C-O-C) asym | Asymmetric ether stretch | 1155 |

| ν(C-O-C) sym | Symmetric ether stretch | 1050 |

| β(C-H) aromatic | Aromatic C-H in-plane bend | 1000 - 1300 |

The methoxymethyl group in this compound is flexible, with rotation possible around several single bonds, primarily the Ar-O, O-CH₂, and CH₂-O bonds. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them. ufms.br

This is typically done by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of one or more dihedral angles. nih.gov By systematically rotating the key bonds, an energetic landscape can be mapped out. This reveals the global minimum energy conformer as well as other local minima and the transition states that separate them. Such studies for related molecules like 1,2-dimethoxybenzene (B1683551) show that the preferred conformations are often a compromise between electronic effects (e.g., conjugation) and steric hindrance. rsc.org For this compound, the analysis would likely reveal a preference for a near-planar arrangement of the C-O-CH₂-O-C framework to maximize electronic stabilization, with potential deviations to alleviate steric clashes.

Table 4: Illustrative Relative Energies of Key Conformers of this compound

| Conformer Description | Dihedral Angle (C-O-CH₂-O) | Relative Energy (kJ/mol) |

| Anti-planar | ~180° | 0.0 (Global Minimum) |

| Gauche | ~60° | +5.2 |

| Eclipsed (Transition State) | 0° | +15.8 |

Computational Studies of Reaction Mechanisms

Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions, providing details that are often inaccessible through experimental means alone.

To understand how this compound might react, computational chemists can model its participation in known chemical transformations. For instance, the nitrile group can undergo [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides. nih.govmdpi.com A computational study of such a reaction would involve locating the structures of the reactants, products, and, most importantly, the transition state (TS). nih.gov

The TS represents the highest energy point along the minimum energy reaction pathway and is characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net By calculating the energies of the reactants, transition state(s), and products, a reaction coordinate diagram can be constructed. This diagram visually represents the energy profile of the reaction, including the activation energy (the energy difference between the reactants and the TS), which is the primary determinant of the reaction rate. For cycloaddition reactions, DFT can also predict the regioselectivity by comparing the activation barriers for different possible orientations of the reactants. mdpi.com

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction rates and outcomes. nih.gov Computational models can account for these effects. The most common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). mdpi.com In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

By performing geometry optimizations and energy calculations with a PCM, it is possible to determine how a solvent stabilizes or destabilizes the reactants, transition state, and products. researchgate.net For polar reactions, polar solvents often stabilize charged or highly polar transition states more than the reactants, thereby lowering the activation energy and accelerating the reaction. nih.gov Modeling the hypothetical cycloaddition of this compound in different solvents (e.g., nonpolar toluene (B28343) versus polar acetonitrile) would provide quantitative predictions of how the reaction rate and selectivity change, offering crucial insights for designing and optimizing synthetic procedures.

Table 5: Illustrative Solvent Effects on the Activation Energy (ΔG‡) of a Hypothetical Cycloaddition Reaction

| Solvent | Dielectric Constant (ε) | Predicted Relative ΔG‡ (kJ/mol) |

| Gas Phase | 1.0 | 0.0 (Reference) |

| Toluene | 2.4 | -2.5 |

| Dichloromethane | 8.9 | -8.0 |

| Acetonitrile | 37.5 | -12.1 |

Compound Index

Calculation of Kinetic and Thermodynamic Parameters

The calculation of kinetic and thermodynamic parameters through computational methods is a cornerstone of modern chemical research. These calculations provide insights into the stability of a molecule and the energy changes that occur during chemical reactions. For this compound, such studies would be invaluable for understanding its potential reaction pathways and stability.

Research Findings:

Currently, there are no published studies that specifically detail the calculation of kinetic and thermodynamic parameters for this compound. In the absence of direct research, the scientific community would typically employ computational methods such as Density Functional Theory (DFT) to estimate these properties. Such calculations would yield data on enthalpy of formation, Gibbs free energy, and entropy.

A hypothetical data table for such calculated parameters is presented below to illustrate the type of information that would be generated from such a study. It is crucial to understand that the following data is for illustrative purposes only and is not derived from actual experimental or computational research on this compound.

Hypothetical Thermodynamic Parameters for this compound

| Parameter | Hypothetical Value | Units |

|---|---|---|

| Enthalpy of Formation (gas phase) | Data not available | kJ/mol |

| Gibbs Free Energy of Formation (gas phase) | Data not available | kJ/mol |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to visualize and predict the behavior of molecules at an atomic level. These methods are particularly useful for understanding how molecules interact with their environment, such as solid surfaces, and with each other.

Adsorption Behavior on Solid Surfaces